molecular formula C9H6BrNO B2973082 4-Bromoquinolin-5-ol CAS No. 1261492-07-2

4-Bromoquinolin-5-ol

Cat. No.: B2973082
CAS No.: 1261492-07-2
M. Wt: 224.057
InChI Key: HUZBXSHQNBAZTJ-UHFFFAOYSA-N
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Description

4-Bromoquinolin-5-ol (CAS 723283-89-4) is an organic compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 g/mol . This brominated quinoline derivative is characterized by a quinoline core structure substituted with a bromine atom and a hydroxyl group, which defines its chemical properties and makes it a valuable intermediate in organic synthesis and medicinal chemistry research . As a building block in pharmaceutical research, this compound serves as a key precursor for the development of more complex molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in the design of heterocyclic compounds with potential biological activity. While specific studies on this compound are not detailed in the available literature, bromoquinoline derivatives are of significant interest in chemical biology . The broader class of quinoline-based compounds continues to be investigated for various applications in drug discovery and development. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers should handle this compound with appropriate precautions. The available safety information for a related compound, 5-Bromoquinolin-4-ol, indicates hazard statements H302, H315, H319, and H335, suggesting potential hazards if swallowed, in contact with skin, or if inhaled . Please refer to the Safety Data Sheet for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZBXSHQNBAZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromoquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) NMR techniques, provide detailed insights into the molecular architecture of 4-Bromoquinolin-5-ol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons present in the molecule. The quinoline (B57606) core contains six aromatic protons, and the presence of a hydroxyl group (-OH) introduces an additional proton.

Aromatic Protons: The quinoline ring system is expected to exhibit signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and splitting patterns of these protons would be influenced by the electron-withdrawing effect of the bromine atom at position 4 and the electron-donating effect of the hydroxyl group at position 5.

Protons adjacent to the nitrogen atom (e.g., H-2 and H-8) are generally deshielded and appear further downfield.

The proton at position 3 (H-3) would likely appear as a singlet or a narrowly split doublet, influenced by the adjacent bromine and the hydroxyl-substituted ring.

Protons on the hydroxyl-substituted ring (e.g., H-6, H-7, H-8) would exhibit coupling patterns characteristic of their relative positions. The hydroxyl group at C-5 is expected to cause a slight upfield shift for adjacent protons (H-6) and a downfield shift for protons further away (H-8), while also influencing the coupling constants.

Hydroxyl Proton: The proton of the hydroxyl group (-OH) is typically observed as a singlet, often in the range of δ 4.0-12.0 ppm, depending on the solvent and the extent of hydrogen bonding. Its position can be variable and may exchange with deuterated solvents.

Expected ¹H NMR Data Table (Illustrative):

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
H-28.5-9.0Doublet or Singlet~4-8
H-37.5-8.0Singlet or Doublet~1-3
H-66.8-7.5Doublet or Multiplet~7-9
H-77.0-7.8Multiplet~7-9
H-87.8-8.5Multiplet~7-9
-OH4.0-12.0SingletN/A

Note: These are illustrative values based on general quinoline chemistry and substituent effects. Actual values would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon backbone of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Aromatic Carbons: The quinoline ring system comprises ten carbon atoms, all of which are aromatic. The chemical shifts will be influenced by the bromine atom and the hydroxyl group.

The carbon bearing the bromine atom (C-4) is expected to resonate in the range of δ 110-130 ppm, with its exact position affected by the electron-withdrawing nature of bromine.

The carbon bearing the hydroxyl group (C-5) is expected to resonate significantly downfield, typically in the range of δ 140-160 ppm, due to the electron-donating and resonance effects of the -OH group.

The carbon adjacent to the nitrogen atom (C-2 and C-8a) and other aromatic carbons will exhibit characteristic shifts influenced by their electronic environment.

Quaternary Carbons: The spectrum would also show signals for quaternary carbons (those not bonded to hydrogen), such as C-4, C-5, C-8a, and C-4a, which are crucial for confirming the ring structure and substitution pattern.

Expected ¹³C NMR Data Table (Illustrative):

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2145-155
C-3110-125
C-4 (bearing Br)110-130
C-5 (bearing OH)140-160
C-6110-130
C-7120-135
C-8125-140
C-4a130-145
C-8a140-150

Note: These are illustrative values based on general quinoline chemistry and substituent effects. Actual values would require experimental determination.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal through-bond correlations between coupled protons. Cross-peaks would appear between protons that are vicinal (separated by three bonds). This would help in assigning adjacent aromatic protons and confirming their coupling relationships, thereby mapping out the proton network of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond correlation). This is invaluable for assigning specific ¹H signals to their corresponding ¹³C signals. For example, the signal for H-8 would be correlated to the signal for C-8, aiding in the assignment of the entire carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for establishing connectivity across quaternary carbons and confirming the positions of substituents. For instance, HMBC could confirm the attachment of the bromine to C-4 and the hydroxyl to C-5 by showing correlations from protons on adjacent carbons (e.g., H-3 to C-4, H-6 to C-5) to these quaternary centers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₆BrNO), HRMS would yield a precise mass measurement.

The molecular weight of this compound (C₉H₆BrNO) is approximately 223.97 g/mol . HRMS would aim to measure this mass with high accuracy (typically within 5 ppm). The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by 2 mass units (M and M+2) of roughly equal intensity. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.

Expected HRMS Data (Illustrative):

Ion TypeCalculated Mass (Da)Observed Mass (Da)Difference (ppm)
[M+H]⁺223.9735(Experimental)(Experimental)
[M+Na]⁺245.9555(Experimental)(Experimental)

Note: The exact mass would be determined experimentally. The calculated mass is based on the elemental composition C₉H₆BrNO.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations.

Hydroxyl Group (-OH): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is often due to hydrogen bonding.

Aromatic C-H Stretching: Absorption bands typically observed in the region of 3000-3100 cm⁻¹ would indicate the presence of aromatic C-H bonds.

Aromatic C=C and C=N Stretching: The quinoline ring system would exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1450-1650 cm⁻¹. The exact positions and intensities would be influenced by the substituents.

C-Br Stretching: The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, generally between 500-700 cm⁻¹. This band can sometimes be weak or obscured by other absorptions.

C-O Stretching: The C-O stretching vibration of the phenol-like hydroxyl group would appear in the region of 1000-1250 cm⁻¹.

Expected IR Absorption Bands (Illustrative):

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600Strong, Broad
Aromatic C-H3000-3100Medium
C=C / C=N Stretch1450-1650Medium
C-O Stretch1000-1250Medium
C-Br Stretch500-700Weak

Note: These are illustrative values. Actual spectra would require experimental data.

Compound List

this compound

Chemical Reactivity and Mechanistic Investigations of 4 Bromoquinolin 5 Ol

Nucleophilic Displacement Reactions at the Bromine Position

Nucleophilic displacement of the bromine atom in aryl halides, such as 4-Bromoquinolin-5-ol, is generally challenging compared to alkyl halides. This is due to the stronger carbon-bromine bond and the electron-rich nature of the aromatic ring, which does not readily stabilize the carbocation intermediates required for SN1 mechanisms, nor does it facilitate the backside attack characteristic of SN2 mechanisms on aryl systems. Direct nucleophilic aromatic substitution typically requires strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack, or very harsh reaction conditions.

While specific examples of nucleophilic displacement reactions directly involving this compound were not found in the search results, general principles suggest that reactions with strong nucleophiles under forcing conditions (e.g., high temperature, strong bases, or metal catalysis) might lead to substitution. However, the quinoline (B57606) nitrogen and the hydroxyl group can also influence the reactivity and regioselectivity of such transformations.

Reaction TypeSubstrate TypeTypical NucleophileConditionsProduct Type (General)Specific Data for this compound
Nucleophilic Aromatic SubstitutionAryl Halide (Bromine)Amines, AlkoxidesHigh temperature, strong base, metal catalystAryl-NuNot found

Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction pathway for aromatic systems, including the quinoline nucleus. The quinoline ring system possesses both an electron-rich carbocyclic ring and a relatively electron-deficient heterocyclic ring due to the nitrogen atom. The presence of the bromine atom at the 4-position and the hydroxyl group at the 5-position of this compound would significantly influence the regioselectivity and reactivity towards electrophiles.

The hydroxyl group (-OH) is a strong activating and ortho, para-directing substituent due to its electron-donating resonance effect. The bromine atom (-Br) is a deactivating but ortho, para-directing substituent. The interplay between these groups, along with the inherent electronic properties of the quinoline scaffold, would dictate where electrophilic attack occurs. For instance, bromination of 8-hydroxyquinoline (B1678124) (a related structure) shows activation towards the C5 and C7 positions due to the hydroxyl group . However, specific electrophilic aromatic substitution reactions or detailed studies on the regioselectivity for this compound were not identified in the provided search results.

Reaction TypeElectrophileTypical Catalyst/ConditionsDirecting Effects (General)Specific Data for this compound
BrominationBr₂Lewis Acid (e.g., FeBr₃)Activating -OH directs o,p; -Br directs o,pNot found
NitrationHNO₃/H₂SO₄Acid catalystActivating -OH directs o,p; -Br directs o,pNot found
Friedel-Crafts Alkylation/AcylationR-X / RCOXLewis Acid (e.g., AlCl₃)Activating -OH directs o,p; -Br directs o,pNot found

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, typically utilizing aryl halides as substrates. Brominated quinoline derivatives are known to participate in these reactions. For example, related compounds like 5-bromoquinolin-8-ol (B75139) researchgate.net and 6-bromoquinolin-4-ol (B142416) researchgate.net have been reported to undergo Suzuki-Miyaura and Chan-Lam coupling reactions, respectively, with arylboronic acids and other nucleophilic partners. These reactions enable the introduction of diverse aryl, heteroaryl, alkynyl, or amino substituents, thereby expanding the structural complexity and potential functionality of the quinoline core.

While the general applicability of these coupling methodologies to brominated quinolines is established, specific research detailing the successful application of these reactions to this compound was not found in the provided literature. The presence of the hydroxyl group and the quinoline nitrogen could influence catalyst compatibility and reaction outcomes.

Reaction TypeCatalyst System (General)Coupling Partner Type (General)Bond Formed (C-C or C-X)Specific Data for this compound
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), BaseBoronic AcidsC-CNot found
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseAminesC-NNot found
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseTerminal AlkynesC-CNot found
Chan-Lam CouplingCu catalyst, BaseBoronic Acids, Amines, AlcoholsC-C, C-N, C-ONot found

Elucidation of Reaction Mechanisms

Understanding the mechanisms by which chemical transformations occur is vital for optimizing reaction conditions and predicting outcomes. For this compound, mechanistic investigations would typically focus on the fate of the bromine atom and the quinoline ring system under various reaction conditions.

Hetaryne Intermediates and Annulation Mechanisms

Hetaryne intermediates, also known as quinolynes when derived from quinolines, are highly reactive species that can be formed through the elimination of a hydrogen halide (or similar leaving group) from a haloarene or haloheteroarene. These transient intermediates undergo rapid cycloaddition reactions with nucleophiles. Studies involving related compounds, specifically 4-bromoquinoline , have proposed the formation of a 3,4-quinolyne intermediate during reactions with nucleophilic species like phthalides researchgate.netresearchgate.net. This proposed hetaryne intermediate is thought to arise from the deprotonation adjacent to the bromine atom, followed by elimination of bromide. The subsequent annulation with the nucleophile then leads to the formation of complex fused ring systems.

While these mechanistic proposals are based on 4-bromoquinoline , direct evidence or studies proposing similar hetaryne intermediates and annulation mechanisms for This compound were not found in the provided literature. The presence of the hydroxyl group at the 5-position could influence the acidity of adjacent protons and the stability of any proposed anionic intermediates.

Related CompoundProposed IntermediateReaction TypeProduct Class (Example)Key Mechanistic FeatureSpecific Data for this compound
4-Bromoquinoline researchgate.netresearchgate.net3,4-QuinolylneAnionic annulation with phthalidesFused heterocyclesHetaryne formation, cycloadditionNot found
7-Bromoquinolin-8-ol researchgate.net7,8-QuinolylneDiels-Alder reactions with furan (B31954) dienesBenzoquinoline derivativesHetaryne formation, cycloadditionNot found

Addition-Cyclization-Elimination Pathways

The addition-cyclization-elimination pathway is a common mechanistic sequence observed in the synthesis of various cyclic and polycyclic compounds, often initiated by the formation of a reactive intermediate. As described in section 4.4.1, the proposed mechanism for the reaction of 4-bromoquinoline with certain nucleophiles involves the generation of a 3,4-quinolyne intermediate. This is followed by the addition of the nucleophile to the triple bond of the quinolyne, leading to a cyclic intermediate, which then undergoes elimination (e.g., of a proton or another small molecule) to form the final fused product researchgate.netresearchgate.net. This sequence effectively constructs new rings onto the quinoline core.

Although these studies provide a framework for understanding such transformations, specific research detailing the application or observation of addition-cyclization-elimination pathways directly involving This compound was not identified. The specific substitution pattern on the quinoline ring can significantly alter the feasibility and outcome of such multi-step processes.

Related CompoundKey Pathway Step(s)Product Class (Example)Mechanistic DescriptionSpecific Data for this compound
4-Bromoquinoline researchgate.netresearchgate.netHetaryne formation → Addition → Cyclization → EliminationCalothrixinNucleophilic attack on hetaryne, followed by intramolecular cyclization and elimination to form fused rings.Not found

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are a powerful spectroscopic tool used in organic chemistry to probe reaction mechanisms, particularly to identify the rate-determining step (RDS) and to understand the nature of bond-breaking and bond-forming events in the transition state. KIEs arise from the difference in vibrational frequencies between isotopically substituted molecules (e.g., C-H vs. C-D bonds). A significant primary KIE (k_H/k_D > 1) typically indicates that the bond to the isotopically substituted atom is broken in the rate-determining step. Secondary KIEs can provide information about changes in hybridization or electronic environment around the isotopically substituted atom in the transition state.

The search for specific kinetic and thermodynamic data for reactions involving "this compound" did not yield detailed research findings or data tables that would allow for the creation of the requested article section. While general chemical reactivity and synthesis methods for related bromoquinoline compounds were found, direct experimental kinetic parameters (such as rate constants or activation energies) and thermodynamic data (like equilibrium constants or enthalpy changes) for this compound were not present in the search results. Therefore, it is not possible to generate the detailed content, including data tables, for the section "4.5. Kinetics and Thermodynamics of Reactions Involving this compound" as per the instructions.

Computational Chemistry and Theoretical Studies of 4 Bromoquinolin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic properties and reactivity of organic molecules, including various quinoline (B57606) derivatives. ekb.egnih.govresearchgate.net DFT calculations for 4-Bromoquinolin-5-ol would provide fundamental data on its geometry, stability, and electronic landscape.

The electronic structure of a molecule governs its chemical behavior. DFT calculations can elucidate the distribution of electrons and the nature of chemical bonds within this compound. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ekb.egnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. thaiscience.info For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromine atom and quinoline nitrogen would significantly influence the energies and spatial distributions of these orbitals.

Natural Bond Orbital (NBO) analysis is another DFT-based method used to study charge distribution, hybridization, and intramolecular interactions, such as charge transfer, by analyzing the interactions between filled and vacant orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Predicted via DFT)

Parameter Predicted Value (eV) Significance
HOMO Energy -6.5 to -5.5 Electron-donating capacity
LUMO Energy -2.0 to -1.0 Electron-accepting capacity

Note: The values in this table are hypothetical, based on typical DFT results for similar aromatic heterocyclic compounds, and serve to illustrate the data generated from such calculations.

While the quinoline ring system is rigid, conformational flexibility in this compound exists primarily through the rotation of the hydroxyl (-OH) group's hydrogen atom. DFT calculations can map the potential energy surface of this rotation to identify the most stable conformer(s). By systematically rotating the dihedral angle of the C-O-H bond and calculating the energy at each step, a conformational energy profile can be generated. The global minimum on this profile corresponds to the most stable arrangement of the molecule in the gas phase. This analysis is crucial as the orientation of the hydroxyl group can influence intermolecular interactions, such as hydrogen bonding, and affect the molecule's crystal packing and biological activity. nih.gov

Understanding the regioselectivity of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools to predict where a molecule is most likely to react. nih.govrsc.orgrsc.org For this compound, DFT can be used to model its reactivity towards electrophilic and nucleophilic attack.

The quinoline nucleus has distinct reactive sites. The pyridine (B92270) ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution, typically at the C5 and C8 positions. However, the substituents—a bromine atom at C4 and a hydroxyl group at C5—will modulate this inherent reactivity.

Methods to predict regioselectivity include:

Fukui Functions: These local reactivity descriptors, derived from the change in electron density, indicate the propensity of each atomic site to undergo nucleophilic, electrophilic, or radical attack. nih.gov

Activation Energy Calculations: By modeling the transition states for a reaction at different positions on the molecule, the corresponding activation energies (ΔG‡) can be calculated. The pathway with the lowest activation energy is the most kinetically favorable, and its corresponding product will be the major one. mdpi.com

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). thaiscience.infotci-thaijo.org

For this compound, the MESP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These are the most likely sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor.

Neutral/Slightly Positive Regions (Green): Spread across the carbon backbone of the aromatic rings.

The MESP provides a clear and intuitive guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com This approach is predicated on the principle that the structure of a molecule dictates its properties. nih.gov

A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property. frontiersin.org While widely used for biological activity (QSAR), QSPR can also predict chemical properties like boiling point, solubility, or chromatographic retention times for a series of related compounds.

To develop a QSPR model for quinolinols, one would:

Assemble a Dataset: Collect a series of quinoline compounds, including this compound, with known experimental values for a specific property.

Calculate Descriptors: For each molecule, compute a large number of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that finds the best correlation between a subset of descriptors and the property of interest. nih.gov

Validation: Rigorously validate the model to ensure its statistical significance and predictive power for new, untested compounds. mdpi.com

A hypothetical QSPR model for predicting a property (P) might look like:

P = β1(Descriptor 1) + β2(Descriptor 2) + ... + c

Table 2: Illustrative Statistical Parameters for a QSPR Model

Statistical Metric Typical Value Description
R² (Coefficient of Determination) > 0.6 Indicates how well the model fits the training data.
Q² (Cross-validated R²) > 0.5 Measures the internal predictive ability of the model.

Note: This table presents typical validation criteria for a robust QSPR model.

Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the research and development process. nih.gov

Theoretical Molecular Descriptors and Their Significance (e.g., Randic Topology Parameter)

Theoretical molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors are derived from the molecular structure and are used to predict various physicochemical properties, biological activities, and toxicological endpoints of compounds in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For a molecule like this compound, these descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors.

Other significant molecular descriptors for quinoline derivatives include electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for understanding chemical reactivity and the ability of the molecule to participate in charge-transfer interactions. Physicochemical properties like the logarithm of the partition coefficient (logP) and topological polar surface area (TPSA) are also critical descriptors for predicting the pharmacokinetic behavior of a compound.

Table 1: Examples of Theoretical Molecular Descriptors and Their Significance

Descriptor CategoryDescriptor ExampleSignificance for this compound
Topological Randić Index (χ)Quantifies molecular branching and complexity, potentially correlating with receptor binding pocket shape compatibility.
Electronic HOMO/LUMO Energy GapIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts the lipophilicity of the molecule, influencing its membrane permeability and absorption.
Physicochemical Topological Polar Surface Area (TPSA)Estimates the surface area of polar atoms, which is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Constitutional Molecular WeightThe overall size of the molecule, which is a fundamental parameter in many QSAR models and drug-likeness rules.

Computational Approaches for Exploring Structure-Reactivity Relationships (e.g., CoMFA, CoMSIA)

Computational methods are indispensable for elucidating the relationship between the chemical structure of a molecule and its reactivity or biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. These methods are frequently applied to series of chemical analogs, like quinoline derivatives, to build predictive models and guide the design of new compounds with enhanced activity. nih.govtandfonline.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules with a probe atom at various grid points. The resulting field values are used as independent variables in a partial least squares (PLS) regression analysis to correlate them with the biological activity of the compounds. tandfonline.com The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA study on quinoline derivatives might reveal that bulky substituents in a specific region (indicated by green contours) enhance activity, while electronegative groups in another area (indicated by red contours) are detrimental. nih.gov

CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. jmaterenvironsci.com This provides a more detailed understanding of the intermolecular interactions required for activity. CoMSIA models often exhibit improved predictive power compared to CoMFA. nih.govtandfonline.com Studies on various quinoline derivatives have successfully used CoMFA and CoMSIA to develop robust models for predicting activities like anticancer and antimalarial effects. nih.govnih.gov

Table 2: Illustrative Statistical Results of a Hypothetical 3D-QSAR Study on Quinoline Analogs

ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated r²) 0.5920.533Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. tandfonline.com
r² (Non-cross-validated r²) 0.9660.985Represents the coefficient of determination, showing how well the model fits the training set data. tandfonline.com
Standard Error of Estimation (SEE) 0.1670.111Measures the standard deviation of the residuals. Lower values indicate a better fit. tandfonline.com
F-value 84.018-A statistical test of the model's significance. Higher values indicate greater significance. tandfonline.com
Optimal Number of Components 24The number of principal components used in the PLS analysis that yields the highest q². tandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, dynamic behavior, and thermodynamic properties of molecules like this compound. These simulations are crucial for understanding how the molecule behaves in a biological environment, such as in solution or when interacting with a protein target. nih.gov

Conformational Sampling and Dynamics

A key application of MD simulations is the exploration of a molecule's conformational landscape. For a semi-rigid molecule like this compound, rotations around single bonds can lead to different spatial arrangements or conformers. MD simulations can sample these conformations by simulating the molecule's movements at a given temperature, providing insights into its flexibility and preferred shapes. nih.gov

The dynamic behavior is often analyzed by calculating metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF calculates the fluctuation of individual atoms or residues around their average positions, highlighting the flexible regions of the molecule. For this compound, higher RMSF values for the hydroxyl group's hydrogen atom, for example, would indicate its rotational freedom.

Table 3: Illustrative MD Simulation Analysis for this compound in a Water Box

Analysis MetricResultInterpretation
Simulation Length 100 nsThe duration of the simulation, chosen to ensure adequate sampling of conformational space. nih.gov
Average RMSD (backbone) 1.5 ÅA low and stable RMSD value indicates that the quinoline ring structure remains stable throughout the simulation.
Average RMSF (hydroxyl H) 0.8 ÅA relatively higher fluctuation compared to ring atoms, indicating the rotational mobility of the hydroxyl group.
Radius of Gyration (Rg) 3.2 ÅProvides a measure of the molecule's compactness. A stable Rg suggests no major unfolding or structural changes. nih.gov

Calculation of Theoretical Binding Energies (e.g., MM-PBSA, if relevant to a theoretical interaction)

When studying the interaction of a ligand like this compound with a biological target (e.g., a protein), MD simulations can be combined with end-point methods to estimate the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.govnih.gov These methods calculate the binding free energy (ΔG_bind) by analyzing snapshots from an MD trajectory of the protein-ligand complex. scispace.com

The binding free energy is typically decomposed into several components:

ΔE_MM : The molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies.

ΔG_solv : The solvation free energy, which is further divided into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS : The conformational entropy change upon binding, which is often computationally expensive and sometimes omitted when comparing similar ligands. nih.gov

The MM/PBSA method provides valuable insights into the key energetic contributions driving ligand binding and can be used to rank the binding affinities of different compounds in a series. researchgate.netrsc.org

Table 4: Example of a Decomposed Binding Free Energy Calculation (MM-PBSA) for a Theoretical this compound-Receptor Complex

Energy ComponentValue (kcal/mol)Contribution
Van der Waals Energy (ΔE_vdW) -45.5Favorable
Electrostatic Energy (ΔE_elec) -20.1Favorable
Polar Solvation Energy (ΔG_pol) +50.8Unfavorable (desolvation penalty)
Non-Polar Solvation Energy (ΔG_nonpol) -4.2Favorable
Total Binding Energy (ΔG_bind) -19.0Overall Favorable Binding

Computational Analysis of Tautomeric Forms and Equilibria

Hydroxyquinolines, including this compound, can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. researchgate.net The position of the hydroxyl group on the quinoline scaffold determines the relative stability of these tautomers. chemrxiv.org Tautomerism is a critical consideration as different tautomers can have distinct physicochemical properties and biological activities. beilstein-journals.org

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to study tautomeric equilibria. researchgate.net These methods can accurately calculate the geometries and relative energies of the different tautomeric forms of this compound. By comparing the total energies, one can predict which tautomer is more stable and therefore more likely to predominate under specific conditions.

The influence of the environment on the tautomeric equilibrium can also be modeled computationally. Calculations can be performed in the gas phase to understand the intrinsic stability of the tautomers. To simulate more realistic conditions, implicit solvent models like the Polarizable Continuum Model (PCM) can be employed to estimate the relative stabilities in different solvents. dnu.dp.ua Studies on related hydroxyquinolines have shown that the keto form is often more stable, but the equilibrium can be influenced by solvent polarity and specific hydrogen-bonding interactions. chemrxiv.orgnih.gov

Table 5: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT

Tautomeric FormStructureRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
Enol Form (5-hydroxy) This compound2.51.2
Keto Form (5-one) 4-Bromo-1H-quinolin-5-one0.0 (Reference)0.0 (Reference)

Note: The keto form is hypothetically set as the more stable reference. The positive relative energy values for the enol form indicate it is less stable. The smaller energy difference in water suggests that a polar solvent stabilizes the enol form to a greater extent than the keto form.

Applications and Role of 4 Bromoquinolin 5 Ol in Advanced Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

4-Bromoquinolin-5-ol is a highly functionalized quinoline (B57606) derivative that serves as a valuable strategic intermediate in the synthesis of more complex heterocyclic systems. Its utility stems from the presence of three key reactive sites: the quinoline ring nitrogen, the hydroxyl group at the C5 position, and the bromine atom at the C4 position. Each of these sites can be selectively manipulated to build intricate molecular architectures.

The bromine atom at the 4-position is particularly significant as it provides a handle for a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of diverse carbon- and heteroatom-based substituents. nih.gov For instance, the Suzuki coupling can be employed to introduce aryl or heteroaryl groups, leading to the formation of biaryl systems, which are common motifs in pharmaceuticals and functional materials. Similarly, the Sonogashira coupling can install alkyne functionalities, which can be further elaborated into other heterocyclic rings.

The hydroxyl group at the 5-position offers another point for diversification. It can undergo O-alkylation or O-arylation to form ethers, or be converted into esters. Furthermore, the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the quinoline core. The interplay between the reactivity of the bromo and hydroxyl groups allows for a stepwise and controlled construction of complex scaffolds. This dual functionality enables chemists to design synthetic routes that build molecular complexity in a programmed manner, making this compound a key precursor for fused heterocyclic systems and highly substituted quinoline cores. nih.gov

Building Block for Diverse Quinoline Derivative Libraries

The generation of chemical libraries containing a wide variety of related structures is a cornerstone of modern drug discovery and materials science. This compound is an ideal building block for the creation of diverse quinoline derivative libraries due to its orthogonal reactive sites. rsc.orgresearchgate.net The term "library" in this context refers to a large collection of distinct but structurally related compounds synthesized from a common core.

The C4-bromo position can be reacted with a panel of different boronic acids in a Suzuki coupling, a variety of amines in a Buchwald-Hartwig reaction, or terminal alkynes in a Sonogashira coupling to generate a first level of diversity. Subsequently, the C5-hydroxyl group can be reacted with a range of alkyl halides, acyl chlorides, or other electrophiles. By employing a combinatorial approach where the starting this compound is reacted with multiple coupling partners at each position, a vast library of unique compounds can be rapidly assembled.

This strategy is highly efficient for exploring the structure-activity relationship (SAR) of a particular pharmacophore. nih.gov For example, by systematically varying the substituents at the C4 and C5 positions, researchers can identify which chemical features enhance biological activity or tune the photophysical properties of the molecule. nih.gov

Table 1: Exemplar Reactions for Generating a Diverse Quinoline Library from this compound
Reactive SiteReaction TypeExample Reagent ClassResulting Functionality
C4-BromoSuzuki CouplingAryl/Heteroaryl Boronic Acids4-Aryl/Heteroarylquinolines
Buchwald-Hartwig AminationPrimary/Secondary Amines4-Aminoquinolines
Sonogashira CouplingTerminal Alkynes4-Alkynylquinolines
Heck CouplingAlkenes4-Alkenylquinolines
C5-HydroxylWilliamson Ether SynthesisAlkyl Halides5-Alkoxyquinolines
EsterificationAcyl Chlorides/Anhydrides5-Acyloxyquinolines
Mitsunobu ReactionAlcohols5-Alkoxyquinolines

Precursor for the Rational Design of Functional Molecules

Rational design involves the deliberate creation of new molecules with specific, desired properties based on a scientific understanding of their structure-function relationships. nih.gov this compound serves as an excellent precursor in this paradigm because its defined points of reactivity allow for the precise tuning of a molecule's steric, electronic, and physicochemical properties. mdpi.comnih.gov

In medicinal chemistry, for example, the quinoline scaffold is a "privileged structure" found in numerous bioactive compounds. chemrxiv.org Starting with this compound, a medicinal chemist can rationally design and synthesize novel derivatives to target a specific biological receptor. nih.gov A bulky aromatic group might be introduced at the C4 position to fit into a hydrophobic pocket of an enzyme, while the C5-hydroxyl group could be modified to form a hydrogen bond with a key amino acid residue. This targeted approach accelerates the discovery of potent and selective therapeutic agents. nih.govmdpi.com

Beyond medicine, this approach is applicable to materials science. For instance, in the design of organic light-emitting diodes (OLEDs) or sensors, the electronic properties of the quinoline core can be systematically modified. Attaching electron-donating groups via the hydroxyl position and electron-withdrawing groups via the bromo position can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its emission color and quantum efficiency. This ability to fine-tune molecular properties through controlled synthesis makes this compound a valuable starting material for creating functional molecules by design rather than by chance.

Potential as a Ligand in Homogeneous or Heterogeneous Catalysis

The structure of this compound contains a classic bidentate chelation motif. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are positioned to coordinate with a single metal center, forming a stable five-membered ring. This chelating ability is reminiscent of the well-known 8-hydroxyquinoline (B1678124) ligand, suggesting that this compound and its derivatives could serve as effective ligands in coordination chemistry and catalysis.

When coordinated to transition metals such as palladium, nickel, copper, or rhodium, these ligands can influence the metal's catalytic activity, selectivity, and stability. The electronic properties of the quinoline ring can be modulated by substituents to fine-tune the electron density at the metal center, thereby affecting its reactivity in catalytic cycles like oxidative addition and reductive elimination. The steric environment around the metal can also be adjusted to control substrate access and influence stereoselectivity.

The presence of the bromine atom at the C4 position provides a unique advantage for developing heterogeneous catalysts. This bromo group can be used as an anchor to immobilize the ligand onto a solid support, such as silica, a polymer resin, or a nanoparticle surface. A catalyst immobilized in this way combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous catalyst, namely easy separation from the reaction mixture and the potential for recycling, which are key principles of green chemistry. The nature of the halogen itself can also play a role in the catalytic activity of the resulting metal complexes. nih.gov

Table 2: Potential Catalytic Applications of this compound Derived Ligands
Metal CenterPotential Catalytic ReactionRole of the Ligand
Palladium (Pd)Cross-Coupling Reactions (e.g., Suzuki, Heck)Stabilize the active Pd(0) species, influence reaction rate and selectivity.
Copper (Cu)Click Chemistry, C-O/C-N CouplingEnhance catalytic efficiency and prevent metal leaching.
Rhodium (Rh) / Ruthenium (Ru)Hydrogenation, Transfer HydrogenationControl stereoselectivity and activity.
Nickel (Ni)Kumada Coupling, C-H ActivationModulate redox properties of the metal center. nih.gov

Utilization in the Development of Advanced Fluorescent Probes and Chemical Sensors

The quinoline ring system is inherently fluorescent, making it a popular fluorophore in the design of chemical sensors. researchgate.net this compound is a promising platform for developing advanced fluorescent probes because its substituents allow for the rational tuning of its photophysical properties and the introduction of specific analyte recognition sites. semanticscholar.org

A fluorescent probe typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). In this case, the quinoline core is the fluorophore. The C5-hydroxyl group can act as a simple receptor for pH changes or as a binding site for metal ions. Upon binding an analyte, the electronic environment of the quinoline ring is perturbed, leading to a detectable change in its fluorescence properties, such as intensity (turn-on/turn-off), emission wavelength (a color shift), or fluorescence lifetime. mdpi.com

The C4-bromo position is crucial for installing more complex receptor units. Through cross-coupling reactions, a wide variety of analyte-binding moieties can be attached. For example, a crown ether could be linked to create a sensor for alkali metal ions, or a specific peptide sequence could be attached to detect a particular enzyme. This modular design allows for the creation of highly selective and sensitive probes for a wide range of targets, from metal ions and small molecules to larger biological macromolecules. mdpi.comup.pt The development of such tools is vital for applications in environmental monitoring, clinical diagnostics, and cell imaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromoquinolin-5-ol, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves bromination of quinolin-5-ol derivatives under controlled conditions. Key parameters include temperature (e.g., 0–5°C for bromine addition to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 quinolin-5-ol to N-bromosuccinimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and compare retention times against known standards .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for diagnostic peaks (e.g., downfield aromatic protons at δ 8.1–8.5 ppm due to bromine’s electron-withdrawing effect; hydroxyl proton at δ 10–12 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (expected m/z: 224.0 [M+H]+^+) and fragment patterns (e.g., loss of Br or OH groups).
  • FT-IR : Verify O-H stretching (3200–3600 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in this compound during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Contradictions may arise from competing side reactions (e.g., debromination or hydroxyl group oxidation). Mitigation strategies include:

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted oxidation.
  • Catalytic Systems : Optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) to enhance selectivity.
  • Kinetic Monitoring : Use in-situ UV-Vis spectroscopy to track reaction progress and identify intermediates .

Q. How can computational modeling elucidate the electronic effects of bromine and hydroxyl groups in this compound?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization and frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Solvent Effects : Simulate solvation models (e.g., PCM for polar solvents) to assess stability in reaction media.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. What experimental and analytical approaches resolve discrepancies in spectral assignments (e.g., ambiguous NOE correlations in NMR)?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and confirm connectivity.
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure.
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 6-Bromoquinoxaline in ) to identify consistent patterns.

Data Contradiction and Analysis

Q. How should researchers approach conflicting data on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Systematic Solubility Testing : Measure solubility in solvents (e.g., DMSO, ethanol, chloroform) at varying temperatures (25°C, 40°C) using gravimetric analysis.
  • Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility.
  • Contradiction Resolution : Replicate experiments under controlled humidity (to exclude hygroscopic effects) and validate with independent techniques (e.g., dynamic light scattering) .

Methodological Tables

Parameter Synthetic Condition Analytical Technique
Reaction Temperature0–5°C (bromination step)HPLC (C18, 70:30 ACN/H2_2O)
Purification MethodColumn Chromatography (Hex/EA)1H^1H NMR (400 MHz, DMSO-d6)
Solubility in DMSO25 mg/mL (25°C)UV-Vis (λ = 280 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.